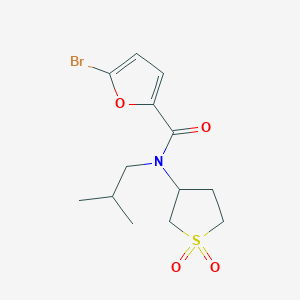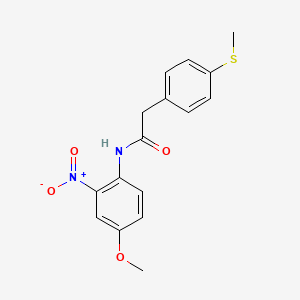![molecular formula C21H15Cl2N3O2S3 B2530613 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 864860-02-6](/img/structure/B2530613.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide" is a complex molecule that appears to be related to a family of compounds with various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insight into the potential characteristics and uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves initial reactions of amino-tetrahydro-benzo[b]thiophene carboxamide derivatives with different organic reagents. For example, the synthesis of a series of novel thiophene derivatives is described, starting from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with various reagents . This suggests that the synthesis of the compound may also involve multi-step reactions with careful selection of reagents to introduce the appropriate functional groups and achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of related compounds shows specific dihedral angles between the thiophene ring and other substituents, such as the ethyl ester group and the pyridine-4-carboxamide unit . Intramolecular hydrogen bonding and crystal packing interactions, such as inversion dimers linked by hydrogen bonds, are also noted, which could influence the molecular conformation and stability of the compound . These structural features are important for understanding the three-dimensional arrangement of atoms in the compound and how this may affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed, the papers provide examples of chemical reactivity within this class of compounds. For instance, the antiallergic activity of a related compound was evaluated, indicating that the chemical structure allows for biological interactions that can modulate physiological responses . The chemical reactivity of such compounds is likely influenced by the presence of functional groups such as carboxamides and tetrazoles, which can participate in various chemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their spectroscopic data, such as IR, 1H NMR, and MS, which are essential for confirming the structures of newly synthesized molecules . The determination of acute toxicity through LD50 assays provides information on the safety profile of these compounds . The presence of positional disorder in some methylene groups and side chains indicates flexibility in the molecular structure, which could affect the compound's physical properties and its interaction with the environment .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyridine and Pyrimidine Derivatives
Research has led to the synthesis of pyridine and pyrimidine rings incorporating the benzothiazole moiety. These compounds were synthesized through reactions that yield a variety of derivatives, demonstrating the chemical versatility and potential utility of such compounds in further scientific investigations (Mohamed, Abdulaziz, & Fadda, 2013).
Exploration of Antimicrobial and Docking Studies
A study on synthesized compounds based on tetrazol-thiophene-2-carboxamides highlighted their characterization, antimicrobial evaluation, and docking studies. These efforts underscore the importance of these derivatives in developing new antimicrobial agents and their potential application in understanding biological interactions at the molecular level (Talupur, Satheesh, & Chandrasekhar, 2021).
Development of Functionalized Thieno[2,3-b]pyridines
Another significant area of research involves the multicomponent synthesis of functionalized thieno[2,3-b]pyridines. This method allows for the creation of compounds with potential applications in materials science and pharmacology, showcasing the adaptability of these chemical frameworks in various scientific fields (Dyachenko et al., 2019).
Anticancer Activity Studies
The synthesis and evaluation of thiophene, thiazolyl-thiophene, and thienopyridine derivatives for their anticancer activity represent another crucial application. These studies provide a foundation for the development of new therapeutic agents, highlighting the potential medicinal applications of these compounds (Atta & Abdel‐Latif, 2021).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Result of Action
tuberculosis , suggesting they may have bactericidal or bacteriostatic effects.
Propiedades
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S3/c1-10(27)26-7-6-11-15(9-26)30-21(25-19(28)12-8-16(22)31-18(12)23)17(11)20-24-13-4-2-3-5-14(13)29-20/h2-5,8H,6-7,9H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYKMKBLOPZJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(SC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)


![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)
![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)
![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)